

# Application Notes and Protocols for IBI363 in Cancer Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CPW-86-363

Cat. No.: B15560590

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

IBI363 is a first-in-class bispecific antibody fusion protein that represents a novel immunotherapeutic approach for the treatment of various cancers. This document provides detailed application notes and protocols based on available preclinical and clinical data for the use of IBI363 in cancer research. It is intended to guide researchers and drug development professionals in understanding its mechanism of action and in designing relevant experimental studies.

## Mechanism of Action

IBI363 is an anti-PD-1/IL-2α-bispecific antibody fusion protein developed by Innovent Biologics.<sup>[1][2][3]</sup> Its innovative design allows it to simultaneously target two key pathways in the anti-tumor immune response:

- PD-1/PD-L1 Checkpoint Blockade: The anti-PD-1 component of IBI363 binds to the programmed cell death protein 1 (PD-1) receptor on T cells. This action blocks the interaction between PD-1 and its ligand, PD-L1, which is often overexpressed on cancer cells. By inhibiting this checkpoint, IBI363 prevents the deactivation of T cells and restores their ability to recognize and attack tumor cells.<sup>[2][3]</sup>

- Biased IL-2 Receptor Activation: The IL-2 component of IBI363 is engineered to have a higher affinity for the  $\alpha$ -subunit (CD25) of the IL-2 receptor (IL-2R $\alpha$ ) and reduced binding to the  $\beta$  (CD122) and  $\gamma$  (CD132) subunits.[2][3] This " $\alpha$ -bias" is crucial as tumor-specific T cells highly express CD25. This targeted activation preferentially stimulates the proliferation and activation of tumor-infiltrating CD8+ T cells and natural killer (NK) cells, while minimizing the expansion of regulatory T cells (Tregs) that can suppress the anti-tumor response. This biased approach is designed to enhance the therapeutic window and reduce the toxicities associated with high-dose IL-2 therapy.[2][3]

The dual mechanism of IBI363 aims to "turn cold tumors hot" by both releasing the brakes on the immune system and providing a targeted stimulatory signal to enhance the anti-tumor immune response.

## Signaling Pathway

Below is a diagram illustrating the proposed signaling pathway of IBI363.



## IBI363 Research &amp; Development Workflow

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1stoncology.com [1stoncology.com]
- 2. Innovent Presents Phase 1 Clinical Data of First-in-class PD-1/IL-2 $\alpha$  Bispecific Antibody Fusion Protein (IBI363) in Melanoma, Colorectal Cancer and other Solid Tumors at the 2024 ASCO Annual Meeting [prnewswire.com]
- 3. Safety, Tolerability and Preliminary Efficacy of IBI363 in Subjects With Advanced Solid Tumors or Lymphoma [clin.larvol.com]
- To cite this document: BenchChem. [Application Notes and Protocols for IBI363 in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15560590#applications-of-cpw-86-363-in-cancer-research\]](https://www.benchchem.com/product/b15560590#applications-of-cpw-86-363-in-cancer-research)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)